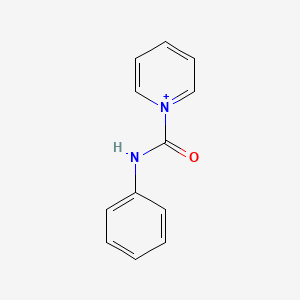![molecular formula C11H22O5Si B14277735 3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione CAS No. 135524-69-5](/img/structure/B14277735.png)
3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione is an organosilicon compound that combines the properties of both silane and diketone functional groups. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione typically involves the reaction of 3-allylpentane-2,4-dione with trimethoxysilane in the presence of a catalyst such as Speier’s catalyst. The reaction proceeds through the silylation of the terminal carbon atom of the allyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione undergoes various chemical reactions, including:
Hydrolysis and Condensation: The trimethoxysilyl group can hydrolyze in the presence of moisture, leading to the formation of silanol groups. These silanol groups can further condense to form siloxane bonds.
Complexation with Metals: The diketone moiety can form complexes with metal ions, which can be used in various catalytic and material science applications.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.
Complexation: Metal salts such as europium, terbium, and ytterbium isopropoxides.
Major Products Formed
Siloxane Polymers: Formed through the condensation of silanol groups.
Metal Complexes: Formed through the interaction of the diketone moiety with metal ions.
Aplicaciones Científicas De Investigación
3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione has a wide range of applications in scientific research, including:
Material Science: Used in the synthesis of hybrid organic-inorganic materials, such as sol-gel films containing rare-earth metals.
Catalysis: Acts as a ligand in the formation of metal complexes that can be used as catalysts in various chemical reactions.
Biomedical Applications: Utilized in the development of drug delivery systems and biomedical coatings due to its ability to form strong bonds with biological materials.
Mecanismo De Acción
The mechanism of action of 3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. The diketone moiety can interact with metal ions to form stable complexes, which can be used in various catalytic and material science applications .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another organosilicon compound with similar silane functionality but different organic moiety.
(3-Glycidyloxypropyl)trimethoxysilane: Contains an epoxy group instead of a diketone moiety.
(3-Chloropropyl)trimethoxysilane: Contains a chloropropyl group instead of a diketone moiety.
Uniqueness
3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione is unique due to its combination of silane and diketone functionalities, which allows it to form strong bonds with both organic and inorganic materials. This dual functionality makes it particularly valuable in the synthesis of hybrid materials and metal complexes .
Propiedades
Número CAS |
135524-69-5 |
|---|---|
Fórmula molecular |
C11H22O5Si |
Peso molecular |
262.37 g/mol |
Nombre IUPAC |
3-(3-trimethoxysilylpropyl)pentane-2,4-dione |
InChI |
InChI=1S/C11H22O5Si/c1-9(12)11(10(2)13)7-6-8-17(14-3,15-4)16-5/h11H,6-8H2,1-5H3 |
Clave InChI |
OVZVNLLVRWSTET-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CCC[Si](OC)(OC)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


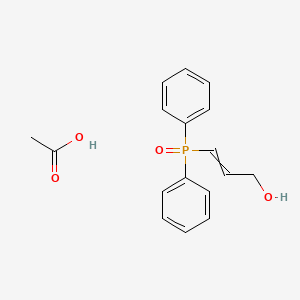
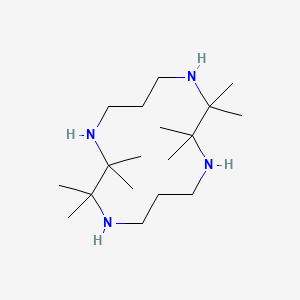
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
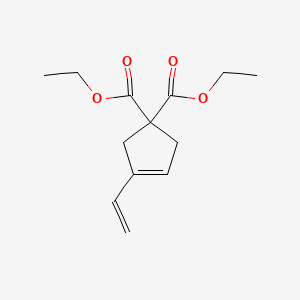
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)

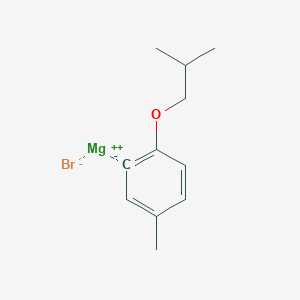
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
